molecular formula C7H4BrIN2 B1371872 4-Bromo-6-iodo-1H-indazole CAS No. 885518-97-8

4-Bromo-6-iodo-1H-indazole

Cat. No. B1371872
M. Wt: 322.93 g/mol
InChI Key: DHBZGMHXQRHPGP-UHFFFAOYSA-N
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Description

“4-Bromo-6-iodo-1H-indazole” is a chemical compound with the CAS Number: 885518-97-8 . It has a molecular weight of 322.93 and its IUPAC name is 4-bromo-6-iodo-1H-indazole . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was found to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization .


Molecular Structure Analysis

The InChI code for “4-Bromo-6-iodo-1H-indazole” is 1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . The InChI key is DHBZGMHXQRHPGP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .


Physical And Chemical Properties Analysis

“4-Bromo-6-iodo-1H-indazole” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Applications

4-Bromo-6-iodo-1H-indazole is a key compound in the field of organic synthesis. It serves as a potent building block in the divergent synthesis of indazoles, particularly via palladium cross-coupling reactions (Cottyn, Vichard, Terrier, Nioche, & Raman, 2007). Additionally, it's utilized in the regioselective bromination and subsequent palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of NH-free indazoles, demonstrating its versatility in creating a variety of arylated indazoles (Boujdi et al., 2021).

Corrosion Inhibition

This compound has also been investigated for its potential as a corrosion inhibitor. Studies on heterocyclic diazoles, including 4-bromo-1H-indazole and related compounds, have demonstrated their effectiveness in inhibiting the corrosion of iron in acidic environments (Babić-Samardžija et al., 2005). This application is crucial in industrial settings where corrosion can be a significant issue.

Enzyme Inhibition

Research has shown that 4-Bromo-1H-indazole, a closely related compound, exhibits strong inhibitory effects on the lactoperoxidase (LPO) enzyme activity. This enzyme is vital for the immune system, and understanding its inhibitors is important for various industrial applications, including cosmetics and agriculture (Köksal & Alım, 2018).

Therapeutic Potential

While specifically excluding drug use and dosage information, it's worth noting that indazole derivatives, including 4-substituted indazoles, have been explored for their potential in inhibiting neuronal nitric oxide synthase, demonstrating their significance in neurological research (Boulouard et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4-bromo-6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBZGMHXQRHPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646162
Record name 4-Bromo-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-iodo-1H-indazole

CAS RN

885518-97-8
Record name 4-Bromo-6-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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